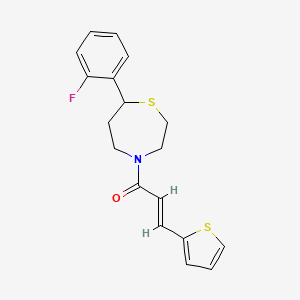

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

描述

The compound (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a 1,4-thiazepane ring substituted at the 7-position with a 2-fluorophenyl group. The α,β-unsaturated ketone moiety is conjugated to a thiophen-2-yl group, contributing to its planar, rigid structure. The fluorine atom may enhance metabolic stability and bioavailability, while the thiophene ring introduces sulfur-based electronic effects .

属性

IUPAC Name |

(E)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS2/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXHZNUTZBXOBF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the thiazepane class, characterized by its unique structural features that include a thiazepane ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.39 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's electronic properties, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. Specifically, compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression .

Anticancer Properties

Research indicates that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that related thiophene derivatives possess IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 . The anticancer activity of this compound may be comparable, given its structural similarities.

Table 1: Comparison of Anticancer Activity of Thiazepane Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 14.86 ± 5.15 | |

| Compound B | MDA-MB-231 | 0.09 | |

| This compound | TBD | TBD |

Antioxidant Activity

In addition to anticancer properties, thiazepane derivatives have shown potential antioxidant activities. This activity is crucial for combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity can be evaluated using assays such as DPPH or ABTS radical scavenging tests.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazepane-containing compounds:

- Synthesis and Evaluation : A study synthesized various thiazepane derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the substituent groups significantly impacted their biological activity .

- Docking Studies : Molecular docking studies have revealed potential binding interactions between these compounds and target proteins involved in cancer progression. For example, compounds were found to bind effectively to PTP1B, suggesting a mechanism for their anticancer activity .

- Comparative Studies : Comparative analyses with standard chemotherapeutic agents like doxorubicin have shown that certain thiazepane derivatives exhibit enhanced selectivity and potency against specific cancer types.

相似化合物的比较

Structural Analogs Identified

Two closely related compounds are highlighted below based on structural homology:

Substituent Effects on Physicochemical Properties

- Sulfone vs. Thiazepane: The sulfone group in analogs increases polarity and metabolic stability compared to the non-oxidized thiazepane in the target compound. This may reduce membrane permeability but improve aqueous solubility.

- Aromatic Substituents: Thiophen-2-yl (Target): Sulfur’s lower electronegativity vs. oxygen (furan in ) may enhance lipophilicity and π-stacking with aromatic residues in biological targets. Hydroxy Group (): Introduces hydrogen-bonding capacity, which could improve target interaction but reduce blood-brain barrier penetration.

Methodologies for Similarity Analysis

Compound similarity is often assessed using computational tools that evaluate structural fingerprints, pharmacophore alignment, or molecular descriptors . Key findings include:

- Structural Similarity : The target compound shares >80% backbone homology with analogs , but divergent substituents lead to significant differences in electronic and steric profiles.

- Dissimilarity Metrics : Metrics like Tanimoto coefficients highlight the impact of heteroatom swaps (e.g., S vs. O) on similarity scores, which can misalign with biological activity trends .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and stereochemical control?

- Methodology : Claisen-Schmidt condensation is a common approach for α,β-unsaturated ketones. For this compound, optimize stoichiometry of the thiazepane and thiophene precursors, and control reaction temperature (e.g., 0–50°C in ethanol with KOH catalysis) to minimize side reactions. Monitor progress via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Challenges include steric hindrance from the thiazepane ring and fluorine substituents, which may require prolonged reaction times .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for definitive stereochemical assignment, particularly for the (E)-configuration of the enone system. Pair with H/C NMR (DMSO- or CDCl) to confirm proton environments, especially coupling constants ( for α,β-unsaturated ketones). FT-IR confirms carbonyl (C=O) stretching (~1650–1700 cm). SC-XRD data deposition (e.g., CCDC) ensures reproducibility .

Q. What derivatization strategies can enhance the bioactivity of this compound?

- Methodology : Introduce electron-withdrawing groups (e.g., halogens) to the thiophene or fluorophenyl rings to modulate electronic properties. Sulfoxidation or reduction of the thiophene ring (via or NaBH) can alter solubility and binding affinity. Functionalize the thiazepane nitrogen with acyl or alkyl groups to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies in electronic structure predictions for this compound?

- Methodology : Perform DFT at the B3LYP/6-311++G(d,p) level to model frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Compare computed H NMR chemical shifts (via GIAO method) with experimental data to validate conformers. Use Hirshfeld surface analysis to predict intermolecular interactions in crystal packing, which can explain solubility or stability variations .

Q. What experimental and computational approaches address contradictions in reported biological activity data?

- Methodology : Conduct dose-response assays (e.g., MIC for antimicrobial activity) with standardized protocols (CLSI guidelines). Pair with molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase) to correlate bioactivity with binding modes. Use QSAR models to identify critical substituents influencing activity. Cross-validate findings with in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) .

Q. How can molecular docking elucidate the compound’s interaction with biological targets such as kinases or GPCRs?

- Methodology : Prepare the compound’s 3D structure (Open Babel) and optimize protonation states at physiological pH (Epik). Dock into target active sites (e.g., PDB: 3ERT for estrogen receptors) using flexible ligand/rigid receptor protocols. Analyze binding energies (ΔG) and hydrogen-bonding networks. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD studies?

- Methodology : Screen solvent systems (e.g., DMSO/water, acetone/hexane) via vapor diffusion. Additive screening (ionic liquids or crown ethers) can improve crystal quality. If twinning occurs, use twin refinement in SHELXL. For low-resolution data, apply charge-flipping algorithms (Superflip) or synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .

Methodological Notes

- Synthesis : Prioritize regioselective methods to avoid thiazepane ring-opening under acidic conditions .

- Bioactivity : Cross-reference antimicrobial data with cytotoxicity to calculate selectivity indices (SI = IC mammalian cells / MIC) .

- Computational Tools : Use Gaussian 16 for DFT and PyMOL for visualizing docking poses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。